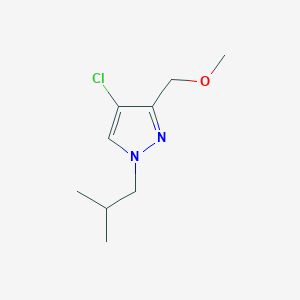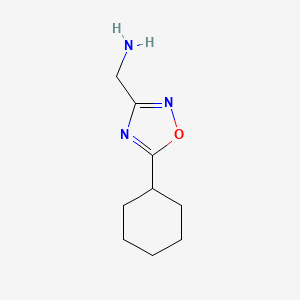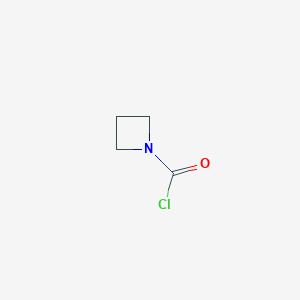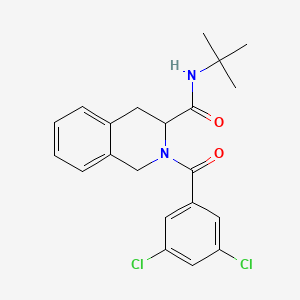
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in various crops. It was first introduced in the market in 1977 and has since become a popular choice among farmers due to its effectiveness and low toxicity.
Mécanisme D'action
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole works by inhibiting the biosynthesis of carotenoids in plants, which are essential pigments that protect plants from oxidative stress. This leads to the destruction of the chloroplasts in the plant cells, causing the plant to wither and die. 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is absorbed by the leaves and roots of the plant and is translocated throughout the plant, making it an effective herbicide for both pre-emergent and post-emergent weed control.
Effets Biochimiques Et Physiologiques
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been found to have a low toxicity profile and does not cause any significant harm to humans or animals. However, it can cause eye and skin irritation if it comes into contact with these areas. 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is metabolized by the liver and excreted in the urine. It does not accumulate in the body and is rapidly eliminated.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is a useful tool for studying the effects of herbicides on plant growth and development. It can be used in laboratory experiments to study the mechanism of action of herbicides and their effect on various crops. However, 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has limitations in terms of its specificity and selectivity. It can also have non-target effects on other plants and organisms in the environment.
Orientations Futures
There are several future directions for research on 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole. One area of interest is the development of new formulations that are more effective and less toxic. Another area of research is the study of the long-term effects of 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole on the environment and its potential impact on human health. Additionally, research can be done to explore the use of 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Finally, there is a need for more research on the non-target effects of 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole on other plants and organisms in the environment.
Conclusion
In conclusion, 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is a widely used herbicide that has been extensively studied for its herbicidal properties and its effect on various crops. It works by inhibiting the biosynthesis of carotenoids in plants, leading to the destruction of the chloroplasts in the plant cells. 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has a low toxicity profile and does not cause any significant harm to humans or animals. However, it can have non-target effects on other plants and organisms in the environment. Future research on 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole should focus on the development of new formulations, the study of its long-term effects on the environment and human health, and the exploration of its use in combination with other herbicides.
Méthodes De Synthèse
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is synthesized by the reaction of 2-chloro-2,2-dimethylpropanenitrile with hydrazine hydrate, followed by reaction with formaldehyde and isobutyl alcohol. The resulting product is then chlorinated with thionyl chloride to yield 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been extensively studied for its herbicidal properties and its effect on various crops. It has been found to be effective in controlling a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. Research has also shown that 4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has a low toxicity profile and does not cause any significant harm to the environment.
Propriétés
IUPAC Name |
4-chloro-3-(methoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-7(2)4-12-5-8(10)9(11-12)6-13-3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYNYBQQPXFETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-isobutyl-3-(methoxymethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2933913.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride](/img/structure/B2933915.png)




![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2933928.png)

![6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933930.png)
![Ethyl 1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B2933931.png)
